(1S,3R)-3-methylcyclohexan-1-amine is a chiral amine characterized by its specific stereochemistry, denoted as (1S,3R). This compound features a cyclohexane ring with a methyl group at the 3-position and an amine group at the 1-position. The unique configuration of this compound grants it distinct chemical properties and potential applications in various scientific fields.
(1S,3R)-3-methylcyclohexan-1-amine can be classified as a secondary amine due to the presence of two carbon substituents attached to the nitrogen atom. Its molecular formula is , and it has a CAS number of 64869-63-2. The compound is utilized in organic synthesis and medicinal chemistry, where it serves as a building block for more complex molecules.
The synthesis of (1S,3R)-3-methylcyclohexan-1-amine can be achieved through various methods:
The molecular structure of (1S,3R)-3-methylcyclohexan-1-amine consists of a cyclohexane ring with the following key features:
The compound's stereochemistry is critical for its biological activity and interaction with other molecular targets.
(1S,3R)-3-methylcyclohexan-1-amine participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for (1S,3R)-3-methylcyclohexan-1-amine involves its interaction with specific biological targets. The amine group allows it to act as a ligand for various enzymes and receptors:
The stereochemistry plays a crucial role in determining binding affinity and selectivity.
(1S,3R)-3-methylcyclohexan-1-amine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in different environments and applications.
(1S,3R)-3-methylcyclohexan-1-amine has several applications across different scientific fields:
The compound's unique characteristics make it valuable in both academic research and industrial applications.
Recent advances in biocatalysis have revolutionized the enantioselective synthesis of (1S,3R)-3-methylcyclohexan-1-amine, overcoming traditional limitations in accessing this specific stereoisomer. The most significant breakthrough involves multi-enzyme cascade systems that achieve quantitative conversion with exceptional stereocontrol. These systems typically combine ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) in a one-pot reaction sequence starting from 3-methylcyclohex-2-en-1-one. The process utilizes ammonium formate buffer as both amine donor and source of reducing equivalents, with NADPH regeneration facilitated by formate dehydrogenase (FDH). This integrated approach eliminates the need for sacrificial co-substrates like glucose, significantly improving atom economy [5].
Specific enzyme combinations demonstrate remarkable stereoselectivity for the (1S,3R) configuration. Research shows that YqjM-v1 (ene-reductase) paired with certain imine reductases (IRED-10, IRED-13, IRED-15, or IRED-25) achieves near-perfect stereocontrol (>99% diastereomeric excess and >99.8% enantiomeric excess). This biocatalytic cascade first reduces the α,β-unsaturated bond of the ketone precursor stereoselectively to generate (R)-3-methylcyclohexanone, which subsequently undergoes reductive amination with strict facial control to yield the desired (1S,3R)-configured amine product. The method represents a substantial improvement over earlier biocatalytic approaches that struggled to access this specific stereoisomer efficiently [1] [5].
Table 1: Biocatalytic Enzyme Systems for (1S,3R)-3-methylcyclohexan-1-amine Synthesis
Ene-Reductase | Imine Reductase | Conversion (%) | diastereomeric Ratio | enantiomeric Ratio |
---|---|---|---|---|
YqjM-v1 | IRED-10 | Quantitative | >99:<1 | >99.8:<0.2 |
YqjM-v1 | IRED-13 | Quantitative | >99:<1 | >99.8:<0.2 |
YqjM-v1 | IRED-15 | Quantitative | >99:<1 | >99.8:<0.2 |
YqjM-v1 | IRED-25 | Quantitative | >99:<1 | >99.8:<0.2 |
Traditional chemical synthesis of (1S,3R)-3-methylcyclohexan-1-amine primarily relies on catalytic reductive amination of the corresponding ketone precursor, 3-methylcyclohexanone. This approach requires careful optimization to achieve the desired stereochemical outcome. The reaction employs ammonia or ammonium salts as nitrogen sources and heterogeneous catalysts like Raney nickel or palladium on carbon under hydrogen pressure (1-10 bar). Reaction temperatures typically range from 50–100°C to facilitate both imine formation and reduction. The key challenge lies in controlling the relative and absolute stereochemistry at both chiral centers, as the prochiral ketone can generate multiple stereoisomers [4].
Significant advances in asymmetric catalytic hydrogenation have improved stereoselectivity in traditional synthesis. Chiral transition metal complexes incorporating phosphine ligands (e.g., BINAP derivatives) induce enantioselectivity during the reduction step. However, achieving high diastereocontrol for the thermodynamically less stable cis-(1,3) isomer [(1S,3R) or (1R,3S)] remains challenging due to competing epimerization pathways. Multi-step sequences involving chiral auxiliaries or resolution techniques are often required to obtain enantiopure (1S,3R)-3-methylcyclohexan-1-amine. For instance, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization can separate the desired isomer from complex reaction mixtures. These methods, while effective, typically involve more steps, harsher conditions, and generate more waste compared to biocatalytic approaches [1].
A systematic comparison between enzymatic and transition metal-catalyzed systems reveals distinct advantages and limitations for each approach to synthesizing (1S,3R)-3-methylcyclohexan-1-amine:
Stereoselectivity Performance: Biocatalytic systems demonstrate superior stereoselectivity, consistently achieving >99% diastereomeric excess and enantiomeric excess for the target isomer. This exceptional control stems from the enzyme's precisely defined active sites that impose strict geometric constraints on substrate binding and transformation. In contrast, transition metal catalysts (e.g., Ru-BINAP complexes) typically achieve moderate diastereoselectivity (70-90% de) for the cis-(1,3) isomer, often requiring additional purification steps to obtain stereochemically pure material [1] [5].
Reaction Conditions and Sustainability: Enzyme-catalyzed reactions operate under mild conditions (pH 7-8, 25-37°C, aqueous buffers) with significantly reduced environmental impact. The NADPH cofactor is efficiently recycled in situ using formate dehydrogenase, minimizing waste generation. Traditional metal-catalyzed hydrogenation requires elevated temperatures (50-100°C), high hydrogen pressures (5-50 bar), and organic solvents, resulting in higher energy consumption and potential safety concerns. The biocatalytic process aligns closely with green chemistry principles, particularly in atom economy and reduced auxiliary reagent consumption [5].
Operational Complexity and Scalability: Transition metal-catalyzed systems benefit from well-established industrial protocols for handling air-sensitive catalysts and high-pressure reactions. Continuous flow reactor configurations further enhance mass transfer and safety profile for large-scale production. Biocatalytic processes face challenges in enzyme stability, cofactor recycling, and product isolation from aqueous systems. However, advances in enzyme immobilization and engineered whole-cell biocatalysts are rapidly addressing these limitations, making enzymatic routes increasingly competitive for commercial-scale production of high-value chiral amines [1].
Table 2: Comparative Analysis of Synthesis Methods for (1S,3R)-3-methylcyclohexan-1-amine
Parameter | Biocatalytic Cascade (ERed/IRed) | Transition Metal-Catalyzed Hydrogenation |
---|---|---|
Typical Yield | 85-99% | 70-90% |
diastereomeric Excess | >99% | 70-90% |
Reaction Temperature | 25-37°C | 50-100°C |
Pressure | Atmospheric | 5-50 bar H₂ |
Solvent System | Aqueous buffer | Organic solvents (MeOH, THF, toluene) |
Catalyst Loading | 1-5% (w/w) enzyme | 0.5-5 mol% metal catalyst |
Environmental Factor (E-factor) | <5 | 10-50 |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3